Ethyl 2-aminohexanoate

Description

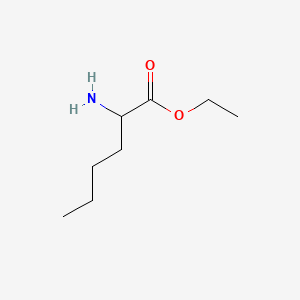

Ethyl 2-aminohexanoate is an ester derivative of 2-aminohexanoic acid, characterized by an ethyl ester group at the carboxylate position and an amino (-NH₂) group at the second carbon of the hexanoate chain. Its molecular formula is C₈H₁₇NO₂, and its structure enables reactivity typical of both esters and amines, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

ethyl 2-aminohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLURLQNLRYBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion:

2-aminohexanoic acid+ethanolH2SO4ethyl 2-aminohexanoate+water

Another method involves the direct alkylation of 2-aminohexanoic acid with ethyl halides under basic conditions. This method can be advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminohexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-aminohexanoic acid and ethanol.

Reduction: The amino group can be reduced to form the corresponding amine derivative.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Hydrolysis: 2-aminohexanoic acid and ethanol.

Reduction: Hexylamine derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-aminohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and peptide-based therapeutics.

Industry: Utilized in the production of polymers and as a building block in material science.

Mechanism of Action

The mechanism by which ethyl 2-aminohexanoate exerts its effects depends on its specific application. In drug development, it may act as a prodrug, where it is metabolized in the body to release the active compound. The ester bond is typically hydrolyzed by esterases, releasing 2-aminohexanoic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Amino Group Position: this compound’s primary amine at C2 distinguishes it from branched analogs like 2-ethylhexanoic acid, which lacks nitrogen but shares a similar carbon skeleton .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- *Estimated data for this compound based on analogs. The amino group enhances polarity, increasing water solubility compared to non-aminated esters like ethyl hexanoate .

Biological Activity

Ethyl 2-aminohexanoate, also known as ethyl 6-aminohexanoate, is an amino acid derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amino acid ester with the molecular formula and a molecular weight of approximately 159.23 g/mol. It features an ethyl ester group attached to a hexanoic acid backbone with an amino group at the second carbon position. The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of hexanoic acid with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester, followed by amination with ammonia or an amine under controlled conditions. This method allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. A study published in Chemical and Pharmaceutical Bulletin reported that derivatives of similar amino acid esters showed significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, showcasing their effectiveness in inhibiting bacterial growth. For instance, compounds related to this compound displayed MIC values ranging from 32 to 128 µg/mL depending on structural modifications .

Cytotoxicity and Anti-Cancer Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, particularly those overexpressing anti-apoptotic proteins like Bcl-2 .

A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the hexanoic acid chain can enhance binding affinity to Bcl-2 proteins, thus increasing cytotoxicity. The most potent analogs showed over a 13-fold increase in cytotoxicity compared to unmodified compounds .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial effects of this compound derivatives against multi-drug resistant bacterial strains. Results indicated that certain derivatives had enhanced activity compared to standard antibiotics, suggesting potential applications in treating resistant infections .

- Cancer Cell Studies : In a series of experiments involving human cancer cell lines, this compound was shown to sensitize cells to chemotherapeutic agents like cisplatin. This combination therapy approach may improve treatment outcomes in cancers characterized by high levels of Bcl-2 expression .

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-aminohexanoate to improve yield?

this compound synthesis often involves alkylation of tert-butyl-protected intermediates followed by deprotection. For example, microwave-assisted heating at 120°C for 2 hours in acetonitrile with K₂CO₃ as a base achieves a 21% yield . Low yields may stem from side reactions or inefficient purification. To optimize:

Q. What analytical methods are critical for characterizing this compound and its intermediates?

Key techniques include:

- GC-MS : To confirm molecular ion peaks (e.g., m/z 270.0 for intermediates) and detect impurities .

- NMR : ¹H/¹³C NMR in CDCl₃ to resolve stereochemistry and verify ester/amine functionality (e.g., δ 4.1–4.3 ppm for ethoxy protons) .

- LC-MS : Monitor reaction progress (e.g., retention time ~1.14 min under Condition A) and assess purity .

Q. How can researchers address poor solubility of this compound in aqueous systems?

- Use co-solvents like DMF or acetonitrile (10–20% v/v) to enhance solubility during biological assays .

- Derivatize the amine group (e.g., via Boc protection) to improve hydrophobicity for chromatographic handling .

Advanced Research Questions

Q. What enzymatic pathways could enable greener synthesis of this compound?

The enzyme 2-aminohexanoate transaminase (EC 2.6.1.67) catalyzes amino group transfer, offering a biocatalytic route . Methodological considerations:

Q. How can AI-driven retrosynthesis tools improve route design for this compound derivatives?

AI models (e.g., Reaxys, Pistachio) predict viable pathways by analyzing reaction databases . For example:

Q. How should researchers resolve contradictory data on reaction yields across studies?

Discrepancies (e.g., 21% vs. 65% yields ) may arise from:

- Protecting group strategy : tert-butyl vs. benzyloxycarbonyl (Cbz) groups affect steric hindrance.

- Coupling reagents : HATU improves efficiency over traditional EDCI/HOBt .

- Workup protocols : Inadequate purification (e.g., TFA residues) may skew yield calculations.

Solution : Replicate conditions with strict control of reagent quality and reaction monitoring via LC-MS .

Q. What strategies mitigate racemization during peptide coupling involving this compound?

Racemization risks increase under basic conditions. To minimize:

Q. How to design toxicological studies for this compound in line with regulatory standards?

- In vitro assays : Test cytotoxicity (e.g., MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines.

- Metabolic profiling : Use LC-HRMS to identify metabolites formed via esterase/amine oxidase activity .

- Dose-response models : Align with OECD guidelines for acute oral toxicity (e.g., LD₅₀ determination in rodents).

Methodological Framework

How to formulate a hypothesis-driven research question for this compound studies?

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.